Oxotremorine M
Overview
Description
Oxotremorine-M is a synthetic compound that acts as a non-selective muscarinic acetylcholine receptor agonist. It has been extensively studied for its neuroprotective and antioxidant properties, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease . Oxotremorine-M is known to modulate cholinergic neurotransmission, oxidative stress, and neuroinflammation, making it a valuable tool in neuroscience research .
Mechanism of Action
Target of Action
Oxotremorine M, also known as Oxo, is a potent and non-selective agonist of the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .
Mode of Action
Oxo interacts with its targets, the mAChRs, to exert its effects . It has been shown to potentiate NMDA receptors by muscarinic receptor-dependent and independent mechanisms . This interaction leads to various changes in the cellular environment, including modulation of oxidative stress and neuroinflammation phenomena .
Biochemical Pathways
Oxo’s interaction with mAChRs affects several biochemical pathways. It has been found to exert neurotrophic functions in primary neurons and modulate oxidative stress and neuroinflammation phenomena in the brain . These effects are particularly relevant in the context of neurodegenerative disorders like Alzheimer’s disease, where oxidative stress and chronic neuroinflammation are key pathological features .
Result of Action
Oxo’s action results in several molecular and cellular effects. In an in vitro model of Alzheimer’s disease, Oxo treatment was found to enhance cell survival, increase neurite length, and counteract DNA fragmentation induced by Aβ 1-42 peptide . It was also able to block oxidative stress and mitochondrial morphological/functional impairment associated with Aβ 1-42 cell exposure .
Biochemical Analysis
Biochemical Properties
Oxotremorine M plays a significant role in biochemical reactions by interacting with muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors that mediate various physiological functions, including neurotransmission, smooth muscle contraction, and glandular secretion . This compound binds to these receptors, leading to the activation of downstream signaling pathways. It has been shown to modulate the activity of enzymes such as acetylcholinesterase, which breaks down acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, this compound interacts with proteins involved in oxidative stress response, such as superoxide dismutase and heat shock protein 70, providing neuroprotection against oxidative damage .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it promotes cell survival, neurite outgrowth, and counteracts DNA fragmentation induced by amyloid-beta peptides . This compound also modulates oxidative stress and mitochondrial function, protecting cells from oxidative damage and mitochondrial dysfunction . In addition to its neuroprotective effects, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the production of pro-inflammatory cytokines and enhance the expression of antioxidant enzymes, thereby reducing neuroinflammation and oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, leading to the activation of G protein-coupled signaling pathways . This activation results in the modulation of various downstream effectors, including enzymes, ion channels, and transcription factors. This compound enhances cholinergic neurotransmission by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft . It also activates antioxidant response pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes and protects cells from oxidative damage . Furthermore, this compound modulates mitochondrial function by enhancing the expression of proteins involved in mitochondrial biogenesis and function, thereby improving cellular energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods, making it suitable for long-term experiments . Its effects on cellular function may vary depending on the duration of exposure. Short-term exposure to this compound has been shown to enhance cell survival and neurite outgrowth, while long-term exposure may lead to adaptive changes in cellular signaling pathways and gene expression . Additionally, this compound has been found to reduce oxidative stress and neuroinflammation over time, providing sustained neuroprotection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance cholinergic neurotransmission, improve cognitive function, and provide neuroprotection in animal models of neurodegenerative diseases . High doses of this compound may lead to adverse effects, such as tremors, ataxia, and spasticity, similar to the symptoms observed in Parkinsonism . These threshold effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to cholinergic neurotransmission and oxidative stress response . It interacts with enzymes such as acetylcholinesterase, which breaks down acetylcholine, and superoxide dismutase, which neutralizes reactive oxygen species . By modulating these enzymes, this compound enhances cholinergic neurotransmission and reduces oxidative stress, providing neuroprotection . Additionally, this compound has been shown to influence metabolic flux and metabolite levels, further contributing to its neuroprotective effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its effects on mitochondrial function and oxidative stress response . The localization and accumulation of this compound within cells are crucial for its neuroprotective effects, as it allows the compound to target specific cellular processes and pathways .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Studies have shown that this compound can localize to various subcellular compartments, including the mitochondria, endoplasmic reticulum, and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific compartments . The presence of this compound in these compartments allows it to modulate mitochondrial function, protein folding, and gene expression, thereby providing neuroprotection and enhancing cellular function .
Preparation Methods
The synthesis of oxotremorine-M involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of pyrrolidine with propargyl bromide to form N-propargylpyrrolidine. This intermediate is then reacted with 2-pyrrolidone to yield oxotremorine-M . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Oxotremorine-M undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxotremorine-M can lead to the formation of oxotremorine-N-oxide, while reduction can yield N-methylpyrrolidine derivatives .
Scientific Research Applications
Oxotremorine-M has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of muscarinic acetylcholine receptors . In biology and medicine, oxotremorine-M is employed to investigate its neuroprotective effects and its potential as a therapeutic agent for neurodegenerative diseases . It has been shown to enhance cell survival, increase neurite length, and counteract oxidative stress in neuronal cells . Additionally, oxotremorine-M is used in pharmacological studies to understand the mechanisms of cholinergic neurotransmission and to develop new drugs targeting muscarinic receptors .
Comparison with Similar Compounds
Oxotremorine-M is often compared to other muscarinic receptor agonists such as pilocarpine, carbachol, and bethanechol . While all these compounds activate muscarinic receptors, oxotremorine-M is unique in its ability to modulate oxidative stress and neuroinflammation . Pilocarpine, for example, is primarily used to treat glaucoma and dry mouth, while carbachol and bethanechol are used to stimulate bladder and gastrointestinal motility . The distinct neuroprotective properties of oxotremorine-M make it a valuable compound for research in neurodegenerative diseases .
Properties
IUPAC Name |
trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14/h6-10H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZROMYQDHYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC#CCN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63939-65-1 | |
Record name | N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-aminium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63939-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxotremorine M | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063939651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63939-65-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXOTREMORINE M | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWS78J9ZUJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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